N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(4-phenylmethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-12-17(2)24(23-16)14-21(25)22-13-18-8-10-20(11-9-18)26-15-19-6-4-3-5-7-19/h3-12H,13-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZIRZRIJVOIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The molecule can be dissected into three primary components (Figure 1):
- 4-(Benzyloxy)benzylamine : A benzyl-protected phenolic amine serving as the nucleophilic partner in amide bond formation.
- Acetamide linker : A two-carbon spacer connecting the aromatic and heterocyclic units.
- 3,5-Dimethyl-1H-pyrazole : A substituted diazole contributing steric bulk and hydrogen-bonding capacity.
Retrosynthetically, two disconnections are plausible:
- Amide bond cleavage : Separating the molecule into 4-(benzyloxy)benzylamine and 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid derivatives.
- Pyrazole-acetamide linkage : Disconnecting the pyrazole ring from a preformed N-(4-(benzyloxy)benzyl)acetamide intermediate.
Synthetic Routes
Route 1: Amide Coupling via Activated Carboxylic Acid Intermediates
This approach leverages classical amide bond formation between 4-(benzyloxy)benzylamine and a functionalized acetic acid derivative (Scheme 1).
Step 1: Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Acetic Acid
3,5-Dimethylpyrazole undergoes N-alkylation with ethyl bromoacetate in the presence of NaH (45% yield). Saponification with NaOH yields the carboxylic acid:
$$
\text{3,5-Dimethylpyrazole} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{NaH, DMF}} \text{Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate} \xrightarrow{\text{NaOH}} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid}
$$
Step 2: Amide Bond Formation
The acid is activated as an acid chloride (SOCl₂) and coupled with 4-(benzyloxy)benzylamine in dichloromethane with triethylamine (Scheme 2):
$$
\text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl chloride} + \text{4-(Benzyloxy)benzylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-(Benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide}
$$
Key Parameters :
Route 2: Nucleophilic Substitution on Halogenated Acetamide Intermediates
An alternative method involves displacing a halogen atom on N-(4-(benzyloxy)benzyl)-2-bromoacetamide with 3,5-dimethylpyrazole (Scheme 3).
Step 1: Preparation of N-(4-(Benzyloxy)benzyl)-2-Bromoacetamide
4-(Benzyloxy)benzylamine reacts with bromoacetyl bromide in THF at −10°C (81% yield):
$$
\text{4-(Benzyloxy)benzylamine} + \text{BrCH}_2\text{COBr} \rightarrow \text{N-(4-(Benzyloxy)benzyl)-2-bromoacetamide} + \text{HBr}
$$
Step 2: Pyrazole Incorporation
The bromoacetamide undergoes nucleophilic substitution with 3,5-dimethylpyrazole using K₂CO₃ in DMF at 80°C:
$$
\text{N-(4-(Benzyloxy)benzyl)-2-bromoacetamide} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
Optimization Insights :
- Excess pyrazole (1.5 equiv) improves conversion
- Prolonged heating (12–16 hr) required for complete substitution
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Acid Coupling) | Route 2 (Nucleophilic Substitution) |
|---|---|---|
| Steps | 3 | 2 |
| Overall Yield | 45–50% | 55–60% |
| Purification | Column chromatography | Recrystallization (EtOAc/hexane) |
| Scalability | Moderate (acid chloride handling) | High (amenable to flow chemistry) |
| Byproducts | Triethylamine salts | KBr, unreacted pyrazole |
Route 2 offers superior atom economy and fewer purification challenges, making it preferable for large-scale synthesis.
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, Route 2 has been adapted with the following modifications:
- Solvent Recycling : DMF is distilled and reused to reduce costs.
- Continuous Flow System : Bromoacetamide and pyrazole are mixed in a tubular reactor (residence time: 2 hr) at 100°C, achieving 78% conversion per pass.
- Crystallization Optimization : The product is recrystallized from ethanol/water (4:1), yielding 98.5% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxybenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: shares structural similarities with other acetamides and pyrazole derivatives.
N-(4-methoxybenzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups on the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of acetamides and features a unique combination of functional groups that may confer distinct biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 310.39 g/mol. The structure includes a benzyloxy group and a pyrazole moiety, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanism may vary depending on the biological context and the target involved. For instance, it may act as an inhibitor or modulator of certain biochemical pathways, potentially influencing processes such as inflammation and cell proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that pyrazole derivatives can inhibit cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. In particular, the compound's structural features may enhance its interaction with cancer-related targets such as cyclin-dependent kinases (CDKs) or other signaling molecules involved in tumor growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives have been noted for their ability to inhibit inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess antimicrobial properties against various pathogens. The presence of the pyrazole ring is believed to contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of acetamide-based compounds, including derivatives similar to this compound. These compounds were tested against U87MG glioblastoma cells, showing promising results in reducing cell viability and inducing apoptosis through caspase activation .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted that certain compounds significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | Methoxy instead of benzyloxy | Moderate anticancer activity |
| N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide | Lacks dimethyl groups | Reduced anti-inflammatory effects |
| N-(4-fluorobenzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | Fluorine substitution | Enhanced antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the preparation of the benzyloxybenzylamine intermediate, followed by coupling with 2-(3,5-dimethylpyrazol-1-yl)acetic acid via amide bond formation. Key steps include refluxing in ethanol or methanol with catalysts like glacial acetic acid, as seen in analogous acetamide syntheses . Optimization requires adjusting solvent polarity (e.g., dichloromethane for intermediates), temperature (60–80°C for amidation), and purification via column chromatography or recrystallization to achieve >90% purity.
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Structural validation relies on NMR (¹H/¹³C) to confirm proton environments (e.g., benzyloxy protons at δ 4.9–5.1 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) and LC-MS for molecular ion detection (expected [M+H]⁺ ~424.2). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, as demonstrated for related pyrazole-acetamide derivatives .
Advanced Research Questions
Q. How can crystallographic data be analyzed to resolve ambiguities in hydrogen-bonding networks or molecular packing?
- Methodological Answer : Use SHELX-based software (e.g., SHELXL) for structure refinement, focusing on graph-set analysis to classify hydrogen bonds (e.g., N–H···O or C–H···O interactions forming R₂²(10) motifs). For ambiguous electron density regions, employ difference Fourier maps and occupancy refinement for disordered atoms. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies are employed to investigate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking simulations (using AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, guided by the pyrazole moiety’s role in π-π stacking. In vitro assays (e.g., enzyme inhibition or cell viability tests) validate activity, with IC₅₀ values compared to controls. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (Kd, ΔH) .
Q. How can contradictory data in spectral or crystallographic analyses be resolved?
- Methodological Answer : For conflicting NMR signals, use 2D techniques (COSY, HSQC) to assign overlapping peaks. In crystallography, re-examine data collection parameters (e.g., resolution ≤0.8 Å) to reduce noise. Compare experimental XRD data with computational models (DFT-optimized geometries) to identify discrepancies in torsion angles or bond lengths .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
